Structural Differentiation from SC‑560: 4‑Methoxy vs. N‑1‑(4‑Methoxyphenyl) Substitution
SC‑560 (CAS 188817‑13‑2) displays potent COX‑1 inhibition (IC₅₀ = 9 nM) with ~700‑fold selectivity over COX‑2 (IC₅₀ = 6.3 µM) . In SC‑560, the methoxyphenyl group is attached at N‑1, whereas CAS 60628‑16‑2 bears a methoxy group directly at the pyrazole C‑4 position and a phenyl group at C‑3 instead of the trifluoromethyl group present in SC‑560 . In the 1,5‑diarylpyrazole class, replacement of the 3‑trifluoromethyl group with a phenyl group has been shown to shift COX‑2 inhibitory potency by >10‑fold and alter the COX‑2/COX‑1 selectivity index from >178 to <10 in closely related analogs [1]. The distinct substitution pattern of CAS 60628‑16‑2 is therefore expected to produce a materially different COX inhibition profile from SC‑560, although direct IC₅₀ data for CAS 60628‑16‑2 are not publicly available.
| Evidence Dimension | Substitution pattern → predicted COX selectivity shift |
|---|---|
| Target Compound Data | 4‑OCH₃ at pyrazole C‑4; CH₃ at N‑1; phenyl at C‑3 |
| Comparator Or Baseline | SC‑560: 4‑OCH₃‑phenyl at N‑1; CF₃ at C‑3 |
| Quantified Difference | In class‑analogous pairs, 3‑phenyl replacement of 3‑CF₃ reduces COX‑2 potency by >10‑fold and shifts selectivity index from >178 to <10 [1]. |
| Conditions | Ovine COX‑1/COX‑2 in vitro enzyme immunoassay; carrageenan‑induced rat paw edema model [1] |
Why This Matters
A user requiring a COX‑1‑selective tool compound cannot substitute SC‑560 with CAS 60628‑16‑2 without experimental re‑validation, because the 4‑methoxy pattern predicts a fundamentally different selectivity window.
- [1] El-Sayed, M.A.-A. et al. (2012) 'Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX‑2 inhibitors and anti‑inflammatory agents. Part 2', Bioorganic & Medicinal Chemistry, 20(10), pp. 3306–3316. View Source
